molecular formula C22H24N2O2 B3209209 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide CAS No. 1058237-98-1

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide

Cat. No. B3209209
CAS RN: 1058237-98-1
M. Wt: 348.4 g/mol
InChI Key: CMRKTNYFIYNNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there are no direct references to the synthesis of “N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide”, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of the cyclopenta[f]indole core of raputindole A discusses the assembly of linear cyclopenta[f]indole systems .

Mechanism of Action

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide acts as a selective antagonist of the sigma-2 receptor, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The sigma-2 receptor is overexpressed in various cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting the sigma-2 receptor, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. In neurons, this compound protects against oxidative stress and inflammation, reducing neuronal damage. In drug addiction studies, this compound reduces drug-seeking behavior by inhibiting the release of dopamine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide in lab experiments is its selectivity for the sigma-2 receptor, which allows for targeted inhibition of cancer cells without affecting healthy cells. This compound also has low toxicity and can be easily synthesized in the lab. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide in scientific research. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other research areas such as neurodegenerative diseases and drug addiction.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-propylbenzamide has been used in various scientific research applications, including cancer research, neuroprotection, and drug addiction studies. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In drug addiction studies, this compound has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-2-3-15-4-6-17(7-5-15)21(25)23-19-11-10-16-12-13-24(20(16)14-19)22(26)18-8-9-18/h4-7,10-11,14,18H,2-3,8-9,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRKTNYFIYNNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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